molecular formula C12H23NO3 B069596 tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate CAS No. 187610-67-9

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate

Cat. No.: B069596
CAS No.: 187610-67-9
M. Wt: 229.32 g/mol
InChI Key: GVQRDYUYIXDJSG-UHFFFAOYSA-N
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Description

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate is an organic compound with the molecular formula C12H23NO3. It is commonly used as a protective group for amines in organic synthesis, allowing selective reactions to occur without interference from the amine functionality .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate typically involves the reaction of cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate involves its role as a protective group for amines. By forming a stable carbamate linkage, it prevents the amine from participating in unwanted side reactions. This allows for selective functionalization of other parts of the molecule. The carbamate group can be removed under acidic or basic conditions to regenerate the free amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate is unique due to its specific structural features, including the hydroxymethyl group and the cyclohexyl ring. These features provide distinct reactivity and stability compared to other similar compounds, making it particularly useful in selective organic synthesis.

Properties

IUPAC Name

tert-butyl N-[1-(hydroxymethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-12(9-14)7-5-4-6-8-12/h14H,4-9H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQRDYUYIXDJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363877
Record name tert-Butyl [1-(hydroxymethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187610-67-9
Record name tert-Butyl [1-(hydroxymethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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